AL 8697 AL 8697 Potent and selective p38α inhibitor (IC50 = 6 nM). Exhibits 14-fold greater inhibition of p38α compared to p38β; also displays 300-fold selectivity for p38α compared to a panel of 91 kinases. Exhibits anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004931
InChI: InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29)
SMILES: CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
Molecular Formula: C21H21F3N4O
Molecular Weight: 402.4 g/mol

AL 8697

CAS No.:

Cat. No.: VC0004931

Molecular Formula: C21H21F3N4O

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

AL 8697 -

Molecular Formula C21H21F3N4O
Molecular Weight 402.4 g/mol
IUPAC Name 3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide
Standard InChI InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29)
Standard InChI Key ZVBTZTQYHOXIBC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F
Canonical SMILES CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F

Chemical Identity and Structural Characteristics

Molecular Composition

AL 8697, systematically named 3-(3-tert-butyl-6,8-difluoro- triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide, possesses the empirical formula C₂₁H₂₁F₃N₄O and a molecular weight of 402.41 g/mol . Its structure combines a benzamide moiety linked to a triazolopyridine ring system, with fluorine atoms at strategic positions enhancing binding affinity and metabolic stability (Figure 1). The tert-butyl and cyclopropyl groups contribute to hydrophobic interactions within the p38α kinase domain.

Table 1: Key Chemical Properties of AL 8697

PropertyValue
CAS Registry Number1057394-06-5
Molecular FormulaC₂₁H₂₁F₃N₄O
Molecular Weight402.41 g/mol
Solubility<40.24 mg/mL in DMSO
<20.12 mg/mL in ethanol
Storage Conditions-20°C
Purity≥98%

Synthesis and Stability

While synthetic routes to AL 8697 remain proprietary, its canonical SMILES string (FC1=C(C)C(C2=C(F)C3=NN=C(C(C)(C)C)N3C=C2F)=CC(C(NC4CC4)=O)=C1) suggests a multistep process involving palladium-catalyzed couplings and cyclization reactions . The compound exhibits stability under recommended storage conditions (-20°C), with no reported degradation products in short-term studies .

Pharmacological Profile and Mechanism of Action

Target Specificity

AL 8697 selectively inhibits p38α MAPK, a serine/threonine kinase central to inflammatory signaling cascades. Its 13.7-fold selectivity over p38β (IC₅₀ = 6 nM vs. 82 nM) minimizes off-target effects on related kinases such as JNK or ERK . This specificity arises from interactions between the compound’s fluorine atoms and the p38α ATP-binding pocket, particularly residues Thr106 and Met109 .

Downstream Effects on Inflammatory Mediators

By blocking p38α phosphorylation, AL 8697 suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophages . In vitro assays show dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α release (EC₅₀ = 50 nM) . The compound also attenuates cyclooxygenase-2 (COX-2) expression and prostaglandin E₂ synthesis, amplifying its anti-inflammatory effects .

Preclinical Evaluation in Disease Models

Adjuvant-Induced Arthritis in Rats

In a pivotal study, daily oral administration of AL 8697 (10 mg/kg) reduced paw swelling by 62% compared to vehicle-treated controls, comparable to methotrexate . Histopathological analysis revealed decreased synovial hyperplasia and bone erosion. Paradoxically, treated animals developed leukocytosis (WBC count +48%) and hypercholesterolemia (total cholesterol +29%), effects absent in human rheumatoid arthritis trials . Platelet counts partially normalized, suggesting indirect hematopoiesis modulation .

Cardiovascular Implications

p38α inhibition by AL 8697 exacerbates vascular oxidative stress in hypertensive models, as evidenced by increased superoxide production in aortic rings . This contrasts with its anti-inflammatory benefits, underscoring the dual role of p38 signaling in different tissue contexts.

Comparative Analysis with Other p38 Inhibitors

While AL 8697 shares mechanistic similarities with first-generation p38 inhibitors like SB203580, its pharmacokinetic profile offers distinct advantages:

Table 2: Selectivity Profile of AL 8697 vs. Reference Compounds

Compoundp38α IC₅₀ (nM)p38β IC₅₀ (nM)JNK2 IC₅₀ (nM)
AL 8697682>10,000
SB203580505001,200
BIRB 79639220>10,000

The compound’s oral bioavailability (33% in rodents) and half-life (t₁/₂ = 4–6 h) support once-daily dosing . Unlike losartan-related MAPK inhibitors, AL 8697 lacks peroxisome proliferator-activated receptor gamma (PPARγ) activity, avoiding metabolic side effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator